molecular formula C18H20N2O3 B3862199 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide

2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide

Cat. No. B3862199
M. Wt: 312.4 g/mol
InChI Key: FPYSLDGMEIRSFL-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide, also known as EMAH, is a novel compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the activation of downstream apoptotic pathways. 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has also been shown to induce DNA damage and inhibit DNA repair mechanisms, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects
2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has been shown to exhibit low toxicity in normal cells and tissues, indicating its potential as a safe and effective anti-cancer agent. 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has also been shown to exhibit anti-inflammatory activity, which may contribute to its therapeutic effects in cancer and other diseases.

Advantages and Limitations for Lab Experiments

2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide is a relatively stable compound that can be easily synthesized in the laboratory. However, its low solubility in aqueous solutions may limit its use in certain experimental settings. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide for anti-cancer therapy.

Future Directions

Future research on 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide should focus on elucidating its precise mechanism of action and identifying potential synergistic effects with other anti-cancer agents. Additionally, further studies are needed to determine the efficacy of 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide in other types of cancer and to investigate its potential use in combination with other therapeutic modalities, such as radiation therapy and immunotherapy.
In conclusion, 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide is a promising compound with potential applications in scientific research, particularly in the field of cancer therapeutics. Its potent anti-cancer activity and low toxicity make it a promising candidate for further investigation and development.

Scientific Research Applications

2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has been shown to exhibit potent anti-cancer activity in vitro and in vivo. Studies have demonstrated that 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide induces cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has also been shown to inhibit tumor growth and metastasis in mouse models of breast and lung cancer.

properties

IUPAC Name

2-(4-ethylphenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-14-7-9-16(10-8-14)23-13-18(21)20-19-12-15-5-4-6-17(11-15)22-2/h4-12H,3,13H2,1-2H3,(H,20,21)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYSLDGMEIRSFL-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylphenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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